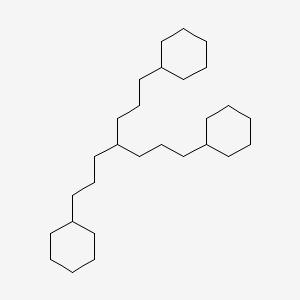
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is a complex organic compound with the molecular formula C28H52. It is characterized by its unique structure, which includes multiple cyclohexyl groups attached to a heptane backbone. This compound is known for its stability and specific chemical properties, making it a subject of interest in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane typically involves the reaction of cyclohexyl derivatives with heptane intermediates under controlled conditions. The process often requires the use of catalysts to facilitate the formation of the desired product. Specific reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications .
化学反应分析
Types of Reactions: 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: In this reaction, one or more hydrogen atoms in the compound are replaced by other atoms or groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents such as chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexyl ketones, while reduction can produce cyclohexyl alcohols .
科学研究应用
1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and kinetics.
Biology: Researchers investigate its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: The compound is explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to specific physiological responses. The exact molecular targets and pathways involved depend on the context of its application, whether in biological systems or industrial processes .
相似化合物的比较
- 1,7-Diphenyl-4-(3-cyclohexylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-phenylpropyl)heptane
- 1,7-Dicyclohexyl-4-(3-cyclohexylbutyl)heptane
Comparison: Compared to these similar compounds, 1,7-Dicyclohexyl-4-(3-cyclohexylpropyl)heptane is unique due to its specific arrangement of cyclohexyl groups and the heptane backbone. This structural uniqueness contributes to its distinct chemical properties and reactivity, making it a valuable compound for targeted research and applications .
属性
CAS 编号 |
55334-73-1 |
|---|---|
分子式 |
C28H52 |
分子量 |
388.7 g/mol |
IUPAC 名称 |
[7-cyclohexyl-4-(3-cyclohexylpropyl)heptyl]cyclohexane |
InChI |
InChI=1S/C28H52/c1-4-13-25(14-5-1)19-10-22-28(23-11-20-26-15-6-2-7-16-26)24-12-21-27-17-8-3-9-18-27/h25-28H,1-24H2 |
InChI 键 |
IJBGDXMHVWEWQQ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CCCC(CCCC2CCCCC2)CCCC3CCCCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















